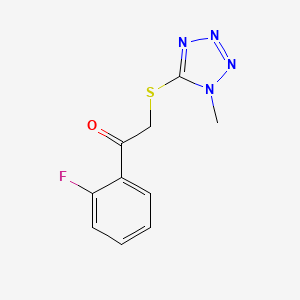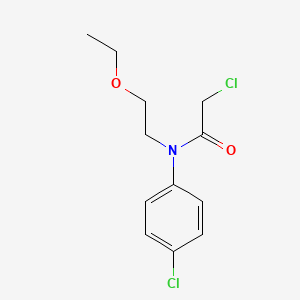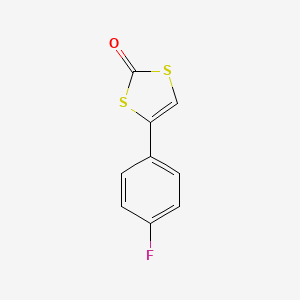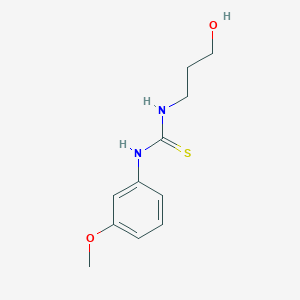
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is not yet fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of certain genes that are involved in apoptosis, which could contribute to its antiproliferative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could contribute to its antiproliferative effects. Other studies have suggested that this compound may have anti-inflammatory effects and could potentially be used to treat inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea. One area of research that could be explored further is the mechanism of action of this compound. Additionally, further studies could be conducted to determine the potential therapeutic applications of this compound in cancer and other diseases. Other potential future directions for research could include the synthesis of analogs of this compound with improved potency and selectivity, as well as the development of new methods for synthesizing this compound.
合成法
The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can be achieved through a variety of methods. One common method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine in the presence of a suitable solvent and catalyst. Another method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine hydrochloride in the presence of a base. Both of these methods have been shown to produce high yields of this compound with good purity.
科学的研究の応用
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that this compound has potent antiproliferative effects on a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy.
特性
IUPAC Name |
1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPKMOUHOSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

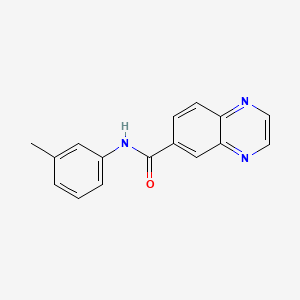
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
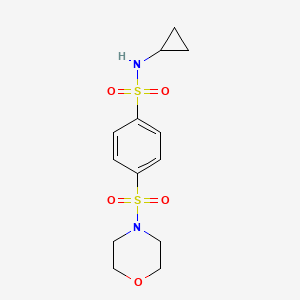
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
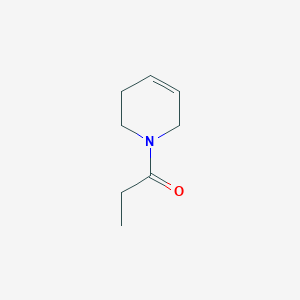

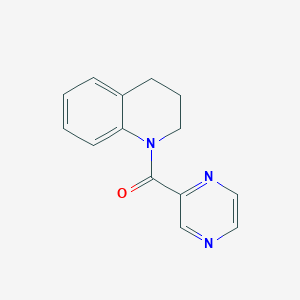

![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
